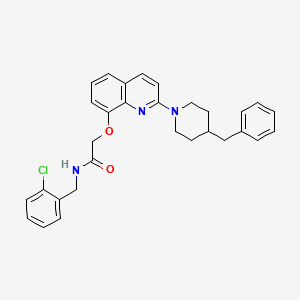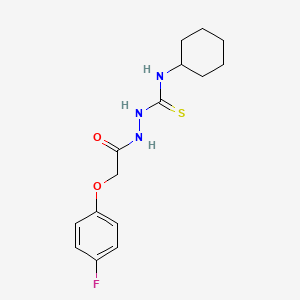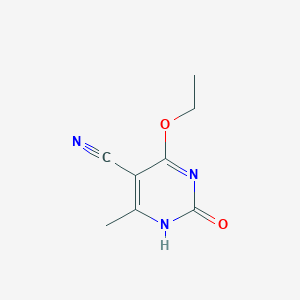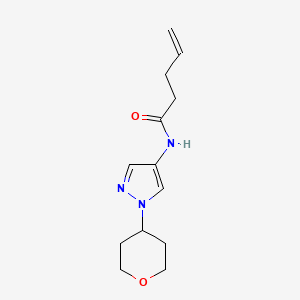
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2-chlorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2-chlorobenzyl)acetamide, also known as BQCA, is a synthetic compound that has been widely used in scientific research. BQCA belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Anion Coordination and Crystal Structure
- Studies on amide derivatives similar to the target compound demonstrate unique spatial orientations and anion coordination capabilities. For instance, certain amide compounds exhibit tweezer-like geometries and form channel-like structures through self-assembly, influenced by weak C–H⋯π and C–H⋯O interactions (Kalita & Baruah, 2010). These structural aspects highlight the potential for designing novel materials and sensors based on the target compound's structural framework.
Structural Aspects and Fluorescence Properties
- Research on isoquinoline derivatives with amide linkages reveals that their structural modifications can lead to variations in fluorescence properties. Certain structural forms of these compounds can enhance fluorescence emission at lower wavelengths, offering potential applications in fluorescent markers or probes (Karmakar, Sarma, & Baruah, 2007). This suggests the target compound might also exhibit unique optical properties, useful in bioimaging or analytical chemistry.
Antimicrobial and Antitubercular Activities
- Some quinoline-4-yloxy)acetamides have shown significant in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds displayed minimum inhibitory concentration (MIC) values as low as 0.05 μM, indicating strong antitubercular potential without apparent toxicity to mammalian cells (Pissinate et al., 2016). The structural resemblance suggests the target compound could be explored for antimicrobial and antitubercular applications, potentially contributing to the development of new treatments for tuberculosis.
Neuroprotective and Antiviral Properties
- A novel anilidoquinoline derivative exhibited significant antiviral and antiapoptotic effects against Japanese encephalitis virus in vitro. It showed decreased viral load and increased survival rates in infected mice models (Ghosh et al., 2008). This suggests that compounds with similar structural motifs, including the target compound, might possess neuroprotective and antiviral properties, offering potential therapeutic benefits against viral encephalitis and related neurological conditions.
Propiedades
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN3O2/c31-26-11-5-4-9-25(26)20-32-29(35)21-36-27-12-6-10-24-13-14-28(33-30(24)27)34-17-15-23(16-18-34)19-22-7-2-1-3-8-22/h1-14,23H,15-21H2,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCFAPSTMKIBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCC5=CC=CC=C5Cl)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2479051.png)
![Ethyl ([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate](/img/structure/B2479053.png)

![N-(2-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2479056.png)



![N-[4-(difluoromethoxy)phenyl]-4-methylpiperazine-1-carbothioamide](/img/structure/B2479060.png)
![3-(benzylsulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2479062.png)
![1-(5-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2479063.png)
![4-Methyl-3-methylsulfonyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2479064.png)

![3-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2479067.png)
